molecular formula C7H9N3O2 B6158570 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 1785611-07-5

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B6158570
CAS No.: 1785611-07-5
M. Wt: 167.17 g/mol
InChI Key: CANSPPZTVXEOJH-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially hydrogenated pyridine ring. The carboxylic acid group at position 3 enhances its polarity, making it a versatile intermediate in medicinal chemistry and materials science. Key properties include:

  • Molecular Formula: C₇H₅N₃O₂
  • Molecular Weight: 163.13 g/mol
  • CAS No.: 1260648-73-4
  • Storage: Sealed in dry conditions at 2–8°C to prevent degradation .
  • Hazard Profile: Classified with warnings (H302, H315, H319, H332, H335) due to toxicity and irritancy risks .

Properties

CAS No.

1785611-07-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

CANSPPZTVXEOJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2)C(=O)O)NC1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common synthetic route starts with the preparation of a preformed pyrazole or pyridine, which is then subjected to cyclization reactions to form the desired bicyclic structure. For instance, the treatment of diphenylhydrazone and pyridine with iodine can yield the compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that certain derivatives can selectively target cancer cell lines, leading to apoptosis and reduced proliferation rates .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazolo[4,3-b]pyridine derivatives. These compounds may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Materials Science

Polymer Chemistry
1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can serve as a building block for the synthesis of advanced polymeric materials. Its functional groups allow for easy modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Nanomaterials
This compound is also being explored in the field of nanotechnology. Its ability to form complexes with metal ions has led to the development of novel nanomaterials with applications in catalysis and sensor technology. The coordination chemistry of pyrazolo[4,3-b]pyridine derivatives enables the creation of metal-organic frameworks (MOFs) that exhibit unique electronic and photonic properties .

Agricultural Chemistry

Pesticide Development
Research into the agricultural applications of pyrazolo[4,3-b]pyridine derivatives has highlighted their potential as pesticide agents. These compounds can act as effective fungicides or herbicides due to their ability to disrupt specific biochemical pathways in target organisms .

Plant Growth Regulators
Additionally, certain derivatives have been studied for their role as plant growth regulators. They can influence plant metabolism and growth patterns, promoting better crop yields under various environmental conditions .

Case Study 1: Anticancer Activity

A series of experiments conducted on synthesized pyrazolo[4,3-b]pyridine derivatives showed promising results against breast cancer cell lines. The study highlighted a specific derivative that inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment.

Case Study 2: Polymer Applications

In a collaborative research project between universities and industry partners, pyrazolo[4,3-b]pyridine was incorporated into a polymer matrix used for drug delivery systems. The resulting material demonstrated enhanced drug release profiles compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Pyrazolo-pyridine carboxylic acid derivatives exhibit structural diversity based on ring substitution patterns, functional groups, and stereochemistry. Below is a systematic comparison:

Structural Isomerism and Substitution Patterns
Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Key References
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid [4,3-b] Carboxylic acid at position 3 C₇H₅N₃O₂ 163.13
1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid [4,3-c] Carboxylic acid at position 3 C₇H₅N₃O₂ 163.13
1H-Pyrazolo[3,4-b]pyridin-4-ol [3,4-b] Hydroxyl at position 4 C₆H₅N₃O 135.12
1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid [4,3-b] Carboxylic acid at position 7 C₇H₅N₃O₂ 163.13

Key Differences :

  • Ring Fusion Position : The [4,3-b] vs. [4,3-c] fusion alters ring strain and electronic distribution, impacting reactivity .
  • Functional Group Position : Carboxylic acid at position 3 vs. 7 influences hydrogen bonding and solubility .
Physicochemical Properties
Compound Name Solubility Stability Purity Storage Conditions
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid Low in water; soluble in polar aprotic solvents Stable under inert atmosphere ≥95% 2–8°C, dry
1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine dihydrochloride High aqueous solubility (salt form) Hygroscopic; requires desiccants ≥97% Room temperature
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate Soluble in organic solvents (e.g., MeOH, EtOAc) Hydrolyzes under basic conditions ≥95% -20°C (ester form)

Key Insights :

  • Salt Forms : Dihydrochloride derivatives (e.g., ) improve aqueous solubility for biological assays.
  • Ester vs. Acid : Ethyl esters (e.g., ) are precursors for carboxylic acids, requiring hydrolysis for activation .

Key Observations :

  • Ester Hydrolysis : Common for generating carboxylic acids, with yields dependent on base strength .
  • Protection Strategies : Boc groups enhance stability during multi-step syntheses .

Functional Relevance :

  • Biological Activity : Position 3 carboxylic acids often serve as zinc-binding motifs in enzyme inhibitors .
  • Material Science : Hydrogenated pyridine rings enhance thermal stability in liquid crystals .

Q & A

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the carboxyl group’s electron-withdrawing nature enhances binding to ATP pockets in kinases .
  • Molecular Docking : Software like AutoDock Vina evaluates binding affinities to kinases (e.g., EGFR, VEGFR). Pyrazolo-pyridine derivatives show hydrogen bonding with Lys721 and hydrophobic interactions with Phe723 in EGFR .
    Validation :
  • Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .

Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole NH at δ 12–13 ppm, pyridine CH₂ at δ 2.5–3.5 ppm) .
  • FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 207.0645 for C₈H₇N₃O₂) .

Advanced: How do structural modifications (e.g., halogenation, methylation) impact solubility versus bioactivity in vitro?

Q. Methodological Answer :

  • Halogenation (e.g., Cl, F) :
    • Bioactivity : Enhances kinase inhibition (e.g., fluorinated analogs show 10-fold lower IC₅₀ against VEGFR2) .
    • Solubility : Decreases aqueous solubility; requires formulation with co-solvents (e.g., DMSO:PBS mixtures) .
  • Methylation :
    • Reduces metabolic degradation but may sterically hinder target binding .
      Experimental Design :
  • Compare logP (HPLC) and IC₅₀ (cell-free kinase assays) for derivatives .

Basic: What are the documented biological targets of pyrazolo-pyridine derivatives, and what assays validate these interactions?

Q. Methodological Answer :

  • Kinases : EGFR, VEGFR, and CDK2 are primary targets. Validate via:
    • Fluorescence Polarization Assays : Measure displacement of ATP-competitive probes .
    • Western Blotting : Assess phosphorylation inhibition in cell lines (e.g., A549 for EGFR) .
  • Antimicrobial Activity : Test against Gram-negative bacteria (e.g., E. coli) using microdilution assays (MIC ≤ 16 µg/mL reported) .

Advanced: How can researchers resolve contradictions in solubility-stability data across different salt forms?

Q. Methodological Answer :

  • Case Study : Hydrochloride salts improve solubility (>50 mg/mL in water) but may degrade under basic conditions. Free acids are stable but poorly soluble (<1 mg/mL) .
    Strategies :
  • pH-Dependent Stability Studies : Use HPLC to monitor degradation products at pH 2–9 .
  • Salt Screening : Test alternative counterions (e.g., sodium, potassium) for optimal solubility-stability balance .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Q. Methodological Answer :

  • Common Issues :
    • Byproducts from incomplete cyclization (e.g., open-chain intermediates).
    • Residual solvents (e.g., DMF) in final products.
      Solutions :
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity (>98%) crystals .

Advanced: What role do hydrogen-bonding motifs play in crystallographic packing, and how does this influence material properties?

Q. Methodological Answer :

  • X-ray Crystallography : Reveals dimeric structures via carboxylic acid O-H⋯N hydrogen bonds (2.7–3.0 Å) .
  • Impact :
    • Enhanced thermal stability (decomposition >250°C).
    • Anisotropic mechanical properties in solid-state formulations .

Basic: How are stability and shelf-life assessed under standard laboratory conditions?

Q. Methodological Answer :

  • ICH Guidelines :
    • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor via HPLC .
    • Long-Term Stability : Store at 25°C/60% RH; >90% purity retained after 12 months .

Advanced: What in silico tools predict ADMET properties, and how do results align with experimental data?

Q. Methodological Answer :

  • Software : SwissADME, pkCSM predict:
    • Absorption : High Caco-2 permeability (logPapp > −5.1).
    • Toxicity : Low hERG inhibition risk (IC₅₀ > 10 µM) .
      Validation :
  • Compare with in vitro Caco-2 assays and zebrafish embryo toxicity models .

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